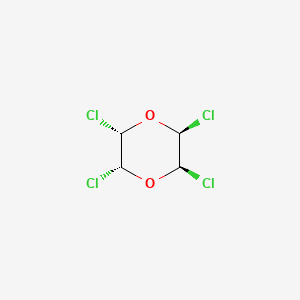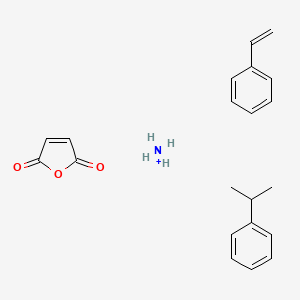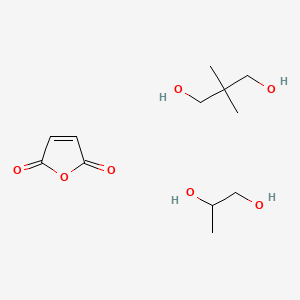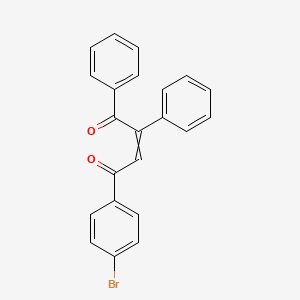
alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of piperidine derivatives and is characterized by the presence of a biphenyl group attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl moiety. The biphenyl group is often synthesized through a Suzuki coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
The next step involves the introduction of the piperidine ring. This can be achieved through a Mannich reaction, where formaldehyde, a secondary amine (such as piperidine), and a ketone or aldehyde are reacted together. The final step is the addition of the ethyl group, which can be introduced through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the biphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various physiological effects. It may also inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions.
相似化合物的比较
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride can be compared with other piperidine derivatives, such as:
Alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride: Similar structure but with a phenyl group instead of an ethyl group.
Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol: Contains a morpholinomethyl group and a pyridine ring, offering different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
51097-86-0 |
|---|---|
分子式 |
C22H30ClNO |
分子量 |
359.9 g/mol |
IUPAC 名称 |
3-(4-phenylphenyl)-1-piperidin-1-ylpentan-3-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO.ClH/c1-2-22(24,15-18-23-16-7-4-8-17-23)21-13-11-20(12-14-21)19-9-5-3-6-10-19;/h3,5-6,9-14,24H,2,4,7-8,15-18H2,1H3;1H |
InChI 键 |
ZHPTXEWUAPKDKF-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCN1CCCCC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)




![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)



![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)


